アリスポビル

概要

説明

アリスポビールは、シクロフィリン阻害剤であり、C型肝炎など、様々なウイルス感染症の治療に有望視されています。 他のシクロフィリン阻害剤とは異なり、アリスポビールは免疫抑制効果がないため、長期使用に適した安全な選択肢となります . アリスポビールはシクロスポリンから合成され、シクロフィリンAを効果的に阻害できる複雑な構造をしています .

科学的研究の応用

Alisporivir has a wide range of scientific research applications. It has been extensively studied for its antiviral properties, particularly against hepatitis C . Additionally, it has shown potential in treating Duchenne muscular dystrophy and Alzheimer’s disease . Research has also indicated its effectiveness in improving mitochondrial function in skeletal muscles and alleviating mitochondrial dysfunction in diabetic mice .

作用機序

アリスポビールは、ウイルス複製に重要な役割を果たす宿主タンパク質であるシクロフィリンAを阻害することで効果を発揮します . シクロフィリンAとC型肝炎ウイルスの非構造タンパク質5Aとの相互作用を阻害することにより、アリスポビールは効果的にウイルス複製を阻害します . このユニークな作用機序は、ウイルスタンパク質を直接標的とする他の抗ウイルス薬とは異なります。

準備方法

合成経路および反応条件: アリスポビールは、シクロスポリンの修飾を含む一連の工程を経て合成されます。 合成には、有機溶媒中でトリフォスゲンを使用してペプチド鎖を溶解し、続いて不活性ガス保護下で一連の反応を行うことが含まれます . このプロセスには、複数の反応工程、pH調整、および精製工程が含まれ、高い収率と純度を実現しています .

工業的生産方法: アリスポビールの工業的生産には、環状ウンデカペプチドを使用します。 このプロセスには、シクロスポリン誘導体の開環とそれに続く環状ポリペプチドの調製が含まれます . この方法は、大規模生産に必要なスケーラビリティと一貫性を確保します。

化学反応の分析

反応の種類: アリスポビールは、酸化、還元、置換など、様々な化学反応を起こします。 これらの反応は、アリスポビールの合成と修飾に不可欠です .

一般的な試薬と条件: アリスポビールの合成に使用される一般的な試薬には、トリフォスゲン、有機溶媒、不活性ガスなどがあります . 反応は通常、制御された条件下で行われ、目的の生成物の形成が確実に行われます。

生成される主な生成物: これらの反応から生成される主な生成物はアリスポビール自体であり、シクロフィリンAを阻害できる特定の構造を持つ環状ウンデカペプチドです .

科学研究への応用

アリスポビールは、幅広い科学研究の応用範囲を持っています。 特にC型肝炎に対する抗ウイルス活性について広く研究されています . さらに、デュシェンヌ型筋ジストロフィーやアルツハイマー病の治療においても可能性を示しています . 研究では、骨格筋のミトコンドリア機能を改善し、糖尿病マウスのミトコンドリア機能不全を軽減する効果も示されています .

類似化合物との比較

類似化合物: アリスポビールに類似する化合物には、シクロスポリンがあり、これもシクロフィリン阻害剤ですが、免疫抑制効果があります . 他の類似化合物には、NIM811などのシクロスポリンAの非免疫抑制性アナログがあります .

独自性: アリスポビールをユニークにしているのは、免疫抑制効果がないことです。そのため、長期使用に適した安全な選択肢となります . 免疫系に影響を与えることなくシクロフィリンAを阻害する能力は、アリスポビールを他のシクロフィリン阻害剤とは異なる存在にしています。

生物活性

Alisporivir, a cyclophilin inhibitor, is a host-targeting antiviral agent primarily developed for the treatment of hepatitis C virus (HCV) infections. Its unique mechanism of action and broad-spectrum efficacy against various HCV genotypes have made it a subject of extensive research. This article delves into the biological activity of alisporivir, highlighting its antiviral effects, pharmacokinetics, and potential applications beyond HCV.

Alisporivir exerts its antiviral effects by inhibiting the peptidyl-prolyl isomerase activity of cyclophilin A, a host protein essential for HCV replication. By disrupting this interaction, alisporivir effectively blocks viral replication across different HCV genotypes, including 1a, 1b, 2a, and 3 . This mechanism also provides a high barrier to the development of viral resistance, making it an attractive candidate for combination therapies with direct-acting antivirals (DAAs) such as NS5A inhibitors .

Pharmacokinetics

Alisporivir demonstrates favorable pharmacokinetic properties, with studies indicating that it achieves significant serum concentrations in patients. Clinical dosing typically results in serum levels ranging from 1000 to 5000 μg/L (approximately 0.8–4 μM) . Its safety profile has been validated through multiple Phase I and II clinical trials, showing that adverse events are comparable to those associated with standard interferon-based therapies .

Clinical Studies

In clinical settings, alisporivir has shown remarkable efficacy in reducing viral loads among both treatment-naïve and experienced patients. For instance:

- Phase II Trials : Participants receiving alisporivir in combination with pegylated interferon-alpha and ribavirin exhibited significant reductions in HCV RNA levels .

- Resistance Profiles : Patients with prior treatment failures demonstrated low rates of viral breakthrough when treated with alisporivir .

Comparative Efficacy Table

| Study Type | Patient Population | Treatment Regimen | Outcome |

|---|---|---|---|

| Phase I | Healthy volunteers | Alisporivir only | Well tolerated; no serious AEs |

| Phase II | HCV-infected patients | Alisporivir + Peg-IFN + Ribavirin | Significant viral load reduction |

| Resistance Study | HCV replicon cells | Alisporivir + DAAs | Maintained sensitivity to DAAs |

Broader Antiviral Activity

Recent studies have explored the potential of alisporivir against other viral pathogens:

- MERS-CoV and SARS-CoV : Alisporivir has demonstrated inhibitory effects against MERS-CoV and SARS-CoV in cell culture; however, its efficacy in animal models remains limited .

- Ebola Virus : While showing modest antiviral effects against contemporary Ebola strains (EBOV-Makona), alisporivir required higher concentrations for significant inhibition compared to its effects on HCV .

Case Studies

Several case studies illustrate the effectiveness of alisporivir in diverse clinical scenarios:

- Treatment-Experienced Patients : A cohort study involving patients who had previously failed interferon therapy showed that adding alisporivir led to sustained virological response rates comparable to those seen in treatment-naïve populations.

- Combination Therapy : In patients co-infected with HIV and HCV, the addition of alisporivir to standard antiretroviral therapy resulted in improved liver function tests alongside reduced HCV RNA levels.

特性

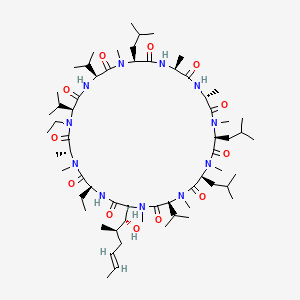

IUPAC Name |

(3S,6S,9S,12R,15S,18S,21S,24S,27R,30S,33S)-25,30-diethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,27,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21,24-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H113N11O12/c1-26-29-30-40(16)52(75)51-56(79)66-44(27-2)59(82)68(20)43(19)58(81)74(28-3)49(38(12)13)55(78)67-48(37(10)11)62(85)69(21)45(31-34(4)5)54(77)64-41(17)53(76)65-42(18)57(80)70(22)46(32-35(6)7)60(83)71(23)47(33-36(8)9)61(84)72(24)50(39(14)15)63(86)73(51)25/h26,29,34-52,75H,27-28,30-33H2,1-25H3,(H,64,77)(H,65,76)(H,66,79)(H,67,78)/b29-26+/t40-,41+,42-,43-,44+,45+,46+,47+,48+,49+,50+,51+,52-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLROWHGDTNFZBH-XEMWPYQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)CC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N([C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)CC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H113N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027752 | |

| Record name | Alisporivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1216.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254435-95-5 | |

| Record name | Alisporivir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254435955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alisporivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12139 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alisporivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,6S,9S,12R,15S,18S,21S,24S,27R,30S,33S)â??25,30â??diethyl-33â??[(1R,2R,4E)â??1-hydroxy-2â??methylhexâ??4â??enâ??1â??yl]-1,4,7,10,12,15,19,27,28â??nonamethyl-6,9,18â??tris(2â??methylpropyl)-3,21,24â??tri(propanâ??2â??yl)-1,4,7,10,13,16,19,22,25,28,31â??undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32â??undecone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALISPORIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBP9099AA6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Alisporivir (Debio-025)?

A1: Alisporivir primarily targets cyclophilins (Cyps), a family of proteins with peptidyl-prolyl cis-trans isomerase enzymatic activity. []

Q2: How does Alisporivir exert its antiviral effects?

A2: Alisporivir binds to cyclophilin A (CypA), a crucial host factor in the replication cycle of several viruses, including Hepatitis C Virus (HCV). This binding inhibits CypA's activity, disrupting viral replication. [, ]

Q3: What is the role of cyclophilin A in the hepatitis C virus (HCV) lifecycle?

A3: CypA is essential for HCV replication. Alisporivir disrupts this process by binding to CypA and inhibiting its activity. [, ]

Q4: What downstream effects are observed upon Alisporivir binding to cyclophilin D (CypD)?

A4: Alisporivir binding to CypD inhibits the mitochondrial permeability transition pore (mPTP) opening. This inhibition has been shown to:

- Prevent HCV protein-mediated decrease in cell respiration. []

- Prevent collapse of mitochondrial membrane potential. []

- Reduce overproduction of reactive oxygen species in mitochondria. []

- Prevent mitochondrial calcium overload. []

- Improve functional recovery and reduce mortality following acute myocardial infarction in mice. []

Q5: Does Alisporivir's interaction with cyclophilins lead to immunosuppression?

A5: No, despite being a cyclosporine A analog, Alisporivir does not exhibit immunosuppressive effects. This is because its specific structural features prevent interaction with calcineurin, a protein phosphatase involved in the immune response. [, ]

Q6: What is the molecular formula and weight of Alisporivir?

A6: While the provided research papers do not explicitly mention the molecular formula and weight of Alisporivir, they highlight its structural similarity to cyclosporine A with specific modifications, including N-methyl-D-alanine and N-ethyl-L-valine at positions 3 and 4. []

Q7: Have computational methods been used to study Alisporivir and its interactions?

A7: Yes, in silico docking studies and molecular dynamic simulations were used to predict the strong interaction of Alisporivir with PfCyclophilin 19B in the context of malaria. These predictions were later confirmed through biophysical assays. [, ]

Q8: How do structural differences between Alisporivir and Cyclosporin A impact their activity?

A8: While both molecules bind to cyclophilins, Alisporivir lacks the immunosuppressive effects of Cyclosporin A. This is attributed to the N-ethyl-L-valine at position 4 in Alisporivir, which prevents the complex from interacting with calcineurin, a key player in the immune response. [, ]

Q9: What is the impact of the D320E mutation in the NS5A protein of HCV on Alisporivir resistance?

A10: The D320E mutation in NS5A can confer low-level resistance to Alisporivir, likely by reducing the dependence on CypA-mediated isomerization of NS5A. []

Q10: What is known about the stability and formulation of Alisporivir?

A10: The research papers primarily focus on Alisporivir's mechanism of action and efficacy. Information about its stability under various conditions and specific formulation strategies is not extensively discussed.

Q11: What is the pharmacokinetic profile of Alisporivir?

A12: Alisporivir demonstrates favorable pharmacokinetics, making it suitable for once-daily oral administration. [, , ]

Q12: How is Alisporivir metabolized in the body?

A13: Alisporivir is a substrate and inhibitor of CYP3A4, a key drug-metabolizing enzyme in the liver. Co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) can significantly alter Alisporivir exposure. []

Q13: Does Alisporivir interact with drug transporters?

A14: Yes, in vitro data suggest that Alisporivir is an inhibitor of P-glycoprotein (P-gp), a drug transporter involved in drug efflux. This interaction could potentially impact the absorption and distribution of co-administered drugs. []

Q14: Does the co-administration of Alisporivir with other drugs affect its pharmacokinetics?

A15: Yes, co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) increases Alisporivir exposure, while CYP3A4 inducers (e.g., rifampin) decrease its exposure. Azithromycin, a weak CYP3A4 inhibitor, does not significantly affect Alisporivir pharmacokinetics. []

Q15: How does the presence of pegylated interferon (Peg-IFN) influence Alisporivir's pharmacokinetics?

A16: Co-administration of Alisporivir with Peg-IFN, specifically at a dose of 1000 mg, leads to decreased elimination of Alisporivir, resulting in increased drug exposure. []

Q16: Has Alisporivir shown antiviral activity in cell culture models of HCV infection?

A18: Yes, Alisporivir effectively inhibits HCV replication in various cell culture models, including HCV replicons and cells infected with different HCV genotypes. [, , , , , , ]

Q17: What is the effect of Alisporivir on HBV replication?

A19: Alisporivir has been shown to reduce both intracellular and secreted HBV DNA levels in cell lines, suggesting it can interfere with multiple stages of the HBV replication cycle. [, , ]

Q18: Does Alisporivir impact hepatitis B surface antigen (HBsAg) production?

A20: Yes, Alisporivir treatment has been shown to reduce both the production and secretion of HBsAg in cell culture models. [, ]

Q19: How does Alisporivir affect SARS-CoV-2 infection in vitro?

A21: Alisporivir demonstrates potent antiviral activity against SARS-CoV-2 in Vero E6 cells, inhibiting viral RNA production and targeting a postentry step in the viral life cycle. []

Q20: How does Alisporivir impact malaria infection?

A22: Alisporivir exhibits potent antimalarial activity against both chloroquine-resistant and artemisinin-resistant strains of Plasmodium falciparum by targeting PfCyclophilin 19B. [, ]

Q21: Has Alisporivir demonstrated efficacy in clinical trials for chronic hepatitis C?

A25: Yes, Phase I and II clinical trials have demonstrated that Alisporivir can significantly reduce viral load in HCV-infected patients, both treatment-naïve and treatment-experienced, across various genotypes. [, , , , ]

Q22: How easily does resistance to Alisporivir develop?

A26: Alisporivir is associated with a high genetic barrier to resistance. In vitro selection of resistant replicons took significantly longer compared to other classes of HCV inhibitors. [, , ]

Q23: Does cross-resistance exist between Alisporivir and other HCV antivirals?

A28: Alisporivir demonstrates a lack of cross-resistance with direct-acting antivirals (DAAs) targeting different HCV proteins like NS3 protease, NS5B polymerase, and NS5A. This makes it a promising candidate for combination therapies, especially in cases of DAA resistance. [, , ]

Q24: What is the safety profile of Alisporivir?

A29: Clinical trials have shown that Alisporivir is generally well-tolerated. The most frequent adverse events were similar to those observed with pegylated interferon and ribavirin. [, ]

Q25: What analytical techniques have been employed to study Alisporivir?

A25: Several analytical techniques were used to investigate Alisporivir and its interactions, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Used to study the interaction of Alisporivir with CypA, identify binding sites, and analyze conformational changes in NS5A peptides. [, , , ]

- In silico docking studies and molecular dynamic simulations: Used to predict and analyze the interaction of Alisporivir with PfCyclophilin 19B. [, ]

- Real-time PCR (qPCR): Used to quantify HCV and HBV DNA levels in cell culture models. [, , , , ]

- ELISA: Used to assess HBsAg levels in cell culture supernatants. [, ]

- Western Blot: Employed to analyze protein expression levels, including viral proteins and cyclophilins. [, , , , ]

Q26: What challenges are associated with the solubility of Alisporivir and its analogues?

A32: Alisporivir and its analogues are known for their low solubility in water. This property presents challenges for experimental characterization and potentially impacts their bioavailability. []

Q27: Does Alisporivir induce an immune response?

A33: While Alisporivir itself is not known to be immunogenic, its use in combination with other antiviral agents, particularly pegylated interferon, can elicit immune responses. [, ]

Q28: What is the historical context of Alisporivir development?

A35: Alisporivir emerged from research efforts aiming to develop non-immunosuppressive cyclosporin A analogs with potent antiviral activity. It was investigated as a potential treatment option for chronic hepatitis C, particularly in combination with pegylated interferon and ribavirin. [, ]

Q29: How has the research on Alisporivir contributed to cross-disciplinary applications?

A29: Research on Alisporivir has advanced our understanding of cyclophilin biology and their role in various diseases. It has highlighted the potential of host-targeting antiviral therapies and paved the way for exploring cyclophilin inhibitors in other therapeutic areas, including:

- Malaria: Targeting PfCyclophilin 19B as a novel therapeutic strategy. [, ]

- Duchenne muscular dystrophy: Investigating the role of cyclophilin D and mPTP in muscle degeneration and exploring therapeutic strategies to improve muscle function and mitochondrial health. [, ]

- Acute myocardial infarction: Studying the cardioprotective effects of mPTP inhibition and its potential to improve functional recovery. []

- Cancer: Exploring the role of CypA in cancer progression and metastasis, particularly its interaction with the Crk adaptor protein. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。